

The Pharmacology of AR-C67085: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C67085, also known as PSB-0413, is a synthetic analogue of adenosine triphosphate (ATP) that has been instrumental in the study of purinergic signaling. It is a potent and selective antagonist of the P2Y12 receptor, a crucial component in ADP-mediated platelet aggregation. This central role makes the P2Y12 receptor a key target for antiplatelet therapies used in the prevention of thrombosis and cardiovascular events. Interestingly, the pharmacological profile of AR-C67085 is not limited to P2Y12 antagonism; it also exhibits activity at other P2Y receptor subtypes, notably acting as a potent agonist at the P2Y11 receptor and a weak antagonist or partial agonist at the P2Y13 receptor. This technical guide provides an in-depth overview of the pharmacology of AR-C67085, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Mechanism of Action

AR-C67085 primarily exerts its effects by competitively binding to P2Y receptors. Its most well-characterized action is the potent and selective antagonism of the P2Y12 receptor on platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), couples to the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet activation and aggregation. By



blocking the binding of ADP to the P2Y12 receptor, **AR-C67085** effectively inhibits these downstream signaling events, thereby preventing platelet aggregation.

In addition to its well-established role as a P2Y12 antagonist, **AR-C67085** demonstrates a surprising functional switch at the P2Y11 receptor, where it acts as a potent agonist. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq alpha subunits. Agonism by **AR-C67085** at this receptor can therefore lead to the stimulation of adenylyl cyclase and an increase in cAMP levels (via Gs), as well as the activation of phospholipase C and subsequent mobilization of intracellular calcium (via Gq).

Furthermore, **AR-C67085** displays some activity at the P2Y13 receptor, another Gi-coupled ADP receptor. At this receptor, it has been reported to act as a weak antagonist or partial agonist. The physiological consequences of this interaction are less well-defined compared to its effects on P2Y12 and P2Y11 receptors.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the interaction of **AR-C67085** with human P2Y11 and P2Y12 receptors.

Table 1: Agonist and Antagonist Activity of AR-C67085 at P2Y Receptors



Receptor	Species	Assay Type	Parameter	Value	Reference
P2Y11	Human	Agonist activity against phospholipas e C	pEC50	5.82	[1]
P2Y11	Human	-	pEC50	8.52	[1]
P2Y12	Human	Antagonist activity (inhibition of ADP-induced platelet aggregation)	pIC50	8.6	[1]
P2Y12	Human	Antagonist activity against phospholipas e C	pEC50	8.89	[1]

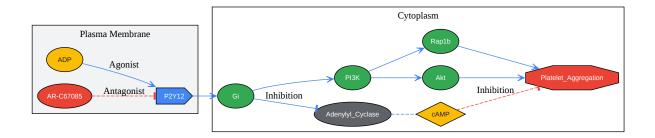
Table 2: Binding Affinity of AR-C67085 for the Human P2Y12 Receptor

Receptor	Species	Radioligand	Parameter	Value	Reference
P2Y12	Human	-	pKd	8.2	[1]

Signaling Pathways

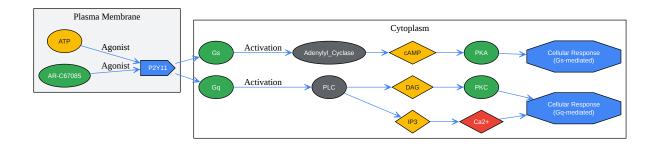
The following diagrams illustrate the signaling pathways associated with the P2Y11, P2Y12, and P2Y13 receptors, highlighting the points of interaction for **AR-C67085**.





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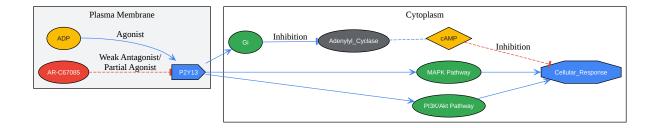
P2Y12 Receptor Signaling Pathway



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P2Y11 Receptor Signaling Pathway





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P2Y13 Receptor Signaling Pathway

Experimental Protocols Inhibition of ADP-Induced Platelet Aggregation (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to determine the inhibitory effect of **AR-C67085** on ADP-induced platelet aggregation.

Materials:

- · Freshly drawn human venous blood
- 3.2% Sodium Citrate anticoagulant
- ADP (adenosine diphosphate) stock solution
- AR-C67085 stock solution (in appropriate solvent, e.g., DMSO)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- · Light transmission aggregometer



- · Cuvettes with stir bars
- Pipettes

Procedure:

- Blood Collection and PRP/PPP Preparation:
 - Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
 - Prepare PRP by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.
 - Carefully transfer the upper PRP layer to a new tube.
 - Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
- Aggregometer Setup:
 - Set the aggregometer to 37°C.
 - Calibrate the instrument using PPP to set 100% aggregation and PRP to set 0% aggregation.
- Assay:
 - Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
 - Add various concentrations of AR-C67085 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring.
 - Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 μM).
 - Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.



- Data Analysis:
 - Determine the maximum percentage of aggregation for each condition.
 - Calculate the percentage of inhibition for each concentration of AR-C67085 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the AR-C67085 concentration to generate a dose-response curve and calculate the IC50 value.

Radioligand Binding Assay for P2Y12 Receptor

This protocol describes a radioligand binding assay to determine the affinity of **AR-C67085** for the human P2Y12 receptor using [3H]PSB-0413 (a radiolabeled form of **AR-C67085**).

Materials:

- Human platelet membranes
- [3H]PSB-0413
- Unlabeled AR-C67085
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
- 96-well filter plates
- · Vacuum filtration manifold
- Scintillation counter and scintillation fluid

Procedure:

- Membrane Preparation:
 - Prepare human platelet membranes from washed platelets by homogenization and differential centrifugation.
 - Determine the protein concentration of the membrane preparation.



- Binding Assay:
 - In a 96-well plate, combine in the following order:
 - Assay buffer
 - A range of concentrations of unlabeled AR-C67085 (for competition assay) or buffer (for saturation assay).
 - A fixed concentration of [3H]PSB-0413 (e.g., at its Kd concentration for competition assay) or a range of concentrations for saturation assay.
 - A fixed amount of platelet membrane protein.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- · Filtration and Washing:
 - Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
 - Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Radioactivity Measurement:
 - Dry the filter plate.
 - Add scintillation fluid to each well.
 - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Saturation Assay: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of [3H]PSB-0413 to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).



 Competition Assay: Plot the percentage of specific binding against the logarithm of the concentration of unlabeled AR-C67085 to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay for P2Y11 Receptor Agonism

This protocol describes a cell-based assay to measure the agonist activity of **AR-C67085** at the P2Y11 receptor by quantifying intracellular cAMP accumulation in CHO cells stably expressing the human P2Y11 receptor.

Materials:

- CHO-K1 cells stably expressing the human P2Y11 receptor
- Cell culture medium and supplements
- AR-C67085
- Forskolin (optional, to potentiate the signal)
- · Cell lysis buffer
- cAMP assay kit (e.g., ELISA, HTRF)
- Multi-well plates

Procedure:

- · Cell Culture:
 - Culture the CHO-hP2Y11 cells in appropriate multi-well plates until they reach the desired confluency.
- Assay:
 - Wash the cells with assay buffer.
 - Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.



- Add various concentrations of AR-C67085 to the cells.
- Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
- Cell Lysis and cAMP Measurement:
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
 - Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Calculate the concentration of cAMP produced at each concentration of AR-C67085.
 - Plot the cAMP concentration against the logarithm of the AR-C67085 concentration to generate a dose-response curve and determine the EC50 value and Emax.

Conclusion

AR-C67085 is a valuable pharmacological tool for the investigation of purinergic signaling. Its potent and selective antagonism of the P2Y12 receptor has been pivotal in elucidating the role of this receptor in platelet function and thrombosis. The compound's additional activities at P2Y11 and P2Y13 receptors, while adding a layer of complexity, also provide opportunities to explore the pharmacology of these less-characterized receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing AR-C67085 in their studies of P2Y receptor pharmacology and related physiological processes.

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References



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